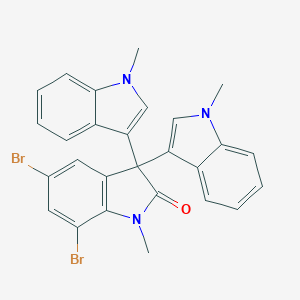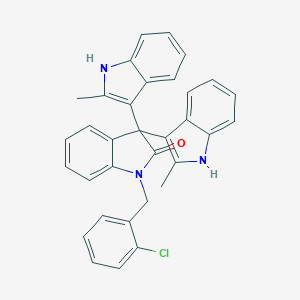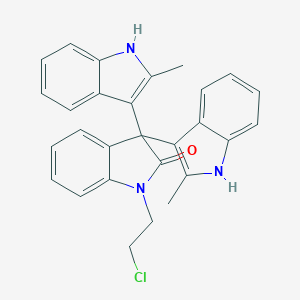![molecular formula C29H26F3IN2O3 B307506 4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-5-phenyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B307506.png)
4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-5-phenyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-5-phenyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one, also known as EF24, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the family of curcumin analogs and is derived from the natural product curcumin, which is found in the spice turmeric. EF24 has shown promising results in various preclinical studies, including anti-cancer, anti-inflammatory, and neuroprotective effects.
Wirkmechanismus
4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-5-phenyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one exerts its therapeutic effects through multiple mechanisms of action. 4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-5-phenyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one activates the p53 pathway, which induces apoptosis in cancer cells. 4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-5-phenyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one also inhibits the NF-κB pathway, which reduces inflammation and cancer progression. 4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-5-phenyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one reduces oxidative stress and inflammation in the brain, which are involved in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-5-phenyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one has been shown to have various biochemical and physiological effects in preclinical studies. 4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-5-phenyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one inhibits the activity of enzymes involved in cancer progression, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). 4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-5-phenyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one also increases the activity of enzymes involved in antioxidant defense, including superoxide dismutase (SOD) and catalase. 4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-5-phenyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one reduces the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-5-phenyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one has several advantages for lab experiments. 4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-5-phenyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one is a synthetic compound that can be easily synthesized in large quantities. 4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-5-phenyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one has been extensively studied in preclinical models, and its therapeutic potential has been well established. 4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-5-phenyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one has shown promising results in various disease models, including cancer, inflammation, and neurodegenerative diseases.
However, there are also limitations to using 4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-5-phenyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one in lab experiments. 4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-5-phenyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. 4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-5-phenyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one may have off-target effects that are not yet understood, which could limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of 4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-5-phenyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one. 4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-5-phenyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one could be further tested in preclinical models to better understand its mechanism of action and therapeutic potential. 4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-5-phenyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one could be tested in clinical trials for its safety and efficacy in humans. 4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-5-phenyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one could be modified to improve its pharmacokinetic properties, such as its solubility and bioavailability. 4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-5-phenyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one could be tested in combination with other drugs for synergistic effects. 4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-5-phenyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one could be tested in other disease models, such as infectious diseases and metabolic disorders.
Synthesemethoden
4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-5-phenyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one can be synthesized through a multistep process, starting from commercially available starting materials. The synthesis involves the condensation of 4-butoxy-3-ethoxy-5-iodobenzaldehyde with 3-(trifluoromethyl)phenylhydrazine, followed by cyclization with acetic anhydride and sodium acetate to form the pyrazole ring. The final step involves the addition of phenylboronic acid to the pyrazole ring in the presence of a palladium catalyst to form the final product.
Wissenschaftliche Forschungsanwendungen
4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-5-phenyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one has been extensively studied for its potential therapeutic applications. In preclinical studies, 4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-5-phenyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one has shown promising results in various disease models, including cancer, inflammation, and neurodegenerative diseases.
Anti-Cancer Effects: 4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-5-phenyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one has been shown to have potent anti-cancer effects in various cancer cell lines, including breast, prostate, colon, and lung cancer. 4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-5-phenyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one induces apoptosis (programmed cell death) in cancer cells by activating the p53 pathway, which is a tumor suppressor protein that regulates cell growth and division. 4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-5-phenyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression.
Anti-Inflammatory Effects: 4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-5-phenyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one has been shown to have anti-inflammatory effects in various animal models of inflammation, including arthritis, colitis, and sepsis. 4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-5-phenyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response and inflammation.
Neuroprotective Effects: 4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-5-phenyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and stroke. 4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-5-phenyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one reduces oxidative stress and inflammation in the brain, which are involved in the pathogenesis of these diseases.
Eigenschaften
Produktname |
4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-5-phenyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one |
|---|---|
Molekularformel |
C29H26F3IN2O3 |
Molekulargewicht |
634.4 g/mol |
IUPAC-Name |
(4Z)-4-[(4-butoxy-3-ethoxy-5-iodophenyl)methylidene]-5-phenyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-one |
InChI |
InChI=1S/C29H26F3IN2O3/c1-3-5-14-38-27-24(33)16-19(17-25(27)37-4-2)15-23-26(20-10-7-6-8-11-20)34-35(28(23)36)22-13-9-12-21(18-22)29(30,31)32/h6-13,15-18H,3-5,14H2,1-2H3/b23-15- |
InChI-Schlüssel |
ZTIBOKNHQFKZQC-HAHDFKILSA-N |
Isomerische SMILES |
CCCCOC1=C(C=C(C=C1I)/C=C\2/C(=NN(C2=O)C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4)OCC |
SMILES |
CCCCOC1=C(C=C(C=C1I)C=C2C(=NN(C2=O)C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4)OCC |
Kanonische SMILES |
CCCCOC1=C(C=C(C=C1I)C=C2C(=NN(C2=O)C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{6-[2-(benzyloxy)phenyl]-3-[(2-chlorobenzyl)sulfanyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307425.png)
![2-Bromo-4-(2-{8-[(4-chlorobenzyl)oxy]-2-quinolinyl}vinyl)-6-ethoxyphenyl acetate](/img/structure/B307426.png)
![8-[(4-Chlorobenzyl)oxy]-2-{2-[5-(2-chlorophenyl)-2-furyl]vinyl}quinoline](/img/structure/B307427.png)

![3-(Allylsulfanyl)-6-(3-ethoxy-2-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307429.png)
![(5Z)-5-[(2-cyclopentyloxyphenyl)methylidene]-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B307430.png)

![1-methyl-3-{(1-methyl-1H-indol-3-yl)[4-(2-propynyloxy)phenyl]methyl}-1H-indole](/img/structure/B307434.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-(3-ethoxy-4-methoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307436.png)


![4-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2,6-dibromophenyl methyl ether](/img/structure/B307442.png)
![1-[6-(3-bromo-4-ethoxy-5-methoxyphenyl)-3-[(2-chlorobenzyl)sulfanyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307443.png)
